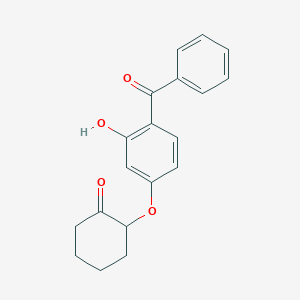
2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone, also known as BHPC, is a synthetic compound that has been widely studied for its potential therapeutic applications. BHPC belongs to the class of compounds known as diarylheptanoids, which are known for their anti-inflammatory and antioxidant properties. In
Wirkmechanismus
The mechanism of action of 2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone is not fully understood, but it is thought to involve the modulation of various signaling pathways involved in inflammation and oxidative stress. 2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase. 2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone has also been shown to modulate the activity of various transcription factors involved in inflammation and oxidative stress, including NF-kappaB and Nrf2.
Biochemical and Physiological Effects
2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. 2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the activity of antioxidant enzymes such as superoxide dismutase. 2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone has also been shown to inhibit the growth of various cancer cell lines, including breast cancer and colon cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone is that it has been shown to be relatively safe and well-tolerated in animal studies. 2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone has also been shown to have good bioavailability and to be able to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases. One limitation of 2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone is that its mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for further research on 2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone. One area of research could be to further elucidate the mechanism of action of 2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone, in order to better understand its therapeutic potential. Another area of research could be to investigate the potential use of 2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone in combination with other therapeutic agents, in order to enhance its anti-inflammatory and antioxidant effects. Finally, further studies are needed to investigate the potential use of 2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Synthesemethoden
2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone can be synthesized through a multi-step process involving the reaction of 4-benzoylphenol with cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then further reacted with 3-chlorohydroquinone to yield 2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone. This synthesis method has been optimized to yield high purity 2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone with good yields, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone has been shown to have a range of potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-tumor effects. In particular, 2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C19H18O4 |
|---|---|
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
2-(4-benzoyl-3-hydroxyphenoxy)cyclohexan-1-one |
InChI |
InChI=1S/C19H18O4/c20-16-8-4-5-9-18(16)23-14-10-11-15(17(21)12-14)19(22)13-6-2-1-3-7-13/h1-3,6-7,10-12,18,21H,4-5,8-9H2 |
InChI-Schlüssel |
OVOFNOCNAIVENJ-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)OC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)O |
Kanonische SMILES |
C1CCC(=O)C(C1)OC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-4-[4-(benzyloxy)phenyl]-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283875.png)
![6-Amino-3-(4-methoxyphenyl)-4-{4-[(3-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283876.png)
![6-Amino-4-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283878.png)
![6-Amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283882.png)
![6-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283885.png)
![2-[4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B283886.png)
![6-Amino-4-{3-[(2-methylbenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283889.png)
![6-Amino-4-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283891.png)
![6-Amino-4-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283892.png)
![6-Amino-4-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283893.png)
![6-Amino-3-phenyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283894.png)
![6-Amino-4-{3-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283895.png)
![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283896.png)
![6-Amino-3-(4-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283898.png)